molecular formula C20H26N4O2S B4966232 N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide

N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide

Cat. No. B4966232
M. Wt: 386.5 g/mol
InChI Key: HAIBXVZJNOLNJN-UHFFFAOYSA-N
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Description

N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a derivative of pyrazole and is known to have a variety of biochemical and physiological effects.

Mechanism of Action

N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide is known to inhibit mitochondrial complex I, which can lead to oxidative stress and cell death. This inhibition is thought to be the primary mechanism of action for N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide-induced Parkinson's disease-like symptoms. N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide is also known to affect the dopaminergic system, which is involved in the regulation of movement. N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide can lead to a decrease in dopamine levels, which can result in motor dysfunction.
Biochemical and Physiological Effects:
N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide has a variety of biochemical and physiological effects. It has been shown to induce Parkinson's disease-like symptoms in animals, including tremors, rigidity, and bradykinesia. N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide is also known to inhibit mitochondrial complex I, which can lead to oxidative stress and cell death. N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide can also affect the dopaminergic system, leading to a decrease in dopamine levels and resulting in motor dysfunction.

Advantages and Limitations for Lab Experiments

N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide has several advantages and limitations for lab experiments. One advantage is that it can induce Parkinson's disease-like symptoms in animals, making it a useful tool for studying the mechanisms of the disease. N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide has several limitations, including its toxicity and the fact that it only induces a subset of Parkinson's disease-like symptoms. Additionally, N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide-induced Parkinson's disease-like symptoms may not accurately reflect the disease in humans.

Future Directions

There are several future directions for the study of N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide. One direction is the development of new treatments for Parkinson's disease based on the mechanisms of N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide-induced symptoms. Another direction is the study of the dopaminergic system and its role in Parkinson's disease. Additionally, future studies could focus on the development of new animal models for Parkinson's disease that more accurately reflect the disease in humans. Finally, the synthesis and study of new derivatives of N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide could lead to new insights into the disease and its treatment.
Conclusion:
In conclusion, N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide is a chemical compound that has been widely studied for its potential use in scientific research. It has a variety of biochemical and physiological effects and has been used to induce Parkinson's disease-like symptoms in animals. N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide is known to inhibit mitochondrial complex I and affect the dopaminergic system, making it a useful tool for studying the mechanisms of Parkinson's disease. While N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide has several advantages and limitations for lab experiments, there are several future directions for its study, including the development of new treatments for Parkinson's disease and the study of new animal models for the disease.

Synthesis Methods

N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide can be synthesized using a variety of methods. One method involves the reaction of 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-methylthioacetyl chloride to form the desired product, N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide. Another method involves the reaction of 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid with N-(4-bromophenyl)-3-phenylpropanamide to form the corresponding amide. This amide is then reacted with sodium hydride and methylthioacetic acid to form N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide.

Scientific Research Applications

N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide has been widely studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to induce Parkinson's disease-like symptoms in animals. N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide is also known to inhibit mitochondrial complex I, which can lead to oxidative stress and cell death. N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide has been used to study the mechanisms of Parkinson's disease and to develop new treatments for the disease.

properties

IUPAC Name

N-[2-[1-(2-methylsulfanylacetyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-27-15-20(26)23-13-10-17(11-14-23)24-18(9-12-21-24)22-19(25)8-7-16-5-3-2-4-6-16/h2-6,9,12,17H,7-8,10-11,13-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIBXVZJNOLNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide

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